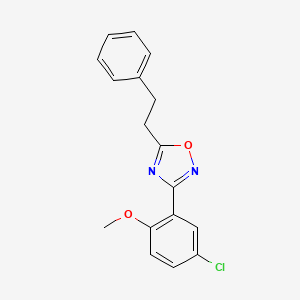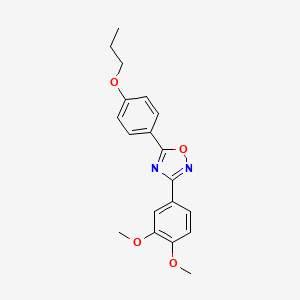![molecular formula C14H25N3O2 B5330778 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one, also known as MEPH, is a synthetic compound that belongs to the class of cathinones. MEPH is a psychoactive drug that has been widely used for recreational purposes. However, MEPH has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one are similar to those of other psychoactive drugs, such as cocaine and amphetamines. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one in scientific research is its relatively low cost and ease of synthesis. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is also a potent psychoactive drug, which makes it useful for studying the effects of psychoactive drugs on the brain. However, one limitation of using 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one in scientific research is its potential for abuse. Researchers must take precautions to ensure that 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is not misused or diverted for recreational purposes.
Orientations Futures
There are several future directions for research on 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. One area of research is the development of new therapeutic applications for 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one, particularly in the treatment of neurological disorders. Another area of research is the development of new psychoactive drugs that are safer and more effective than 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. Finally, researchers may also investigate the long-term effects of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one use on the brain and body.
Méthodes De Synthèse
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is synthesized through the reaction of 4-methylpropiophenone with N-methylglycine, followed by the reduction of the resulting intermediate to produce 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one. The synthesis of 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one is relatively simple and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has been used to study the effects of psychoactive drugs on the brain. 1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-[1-[2-(methylamino)acetyl]piperidin-2-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-15-11-14(19)17-9-3-2-5-12(17)7-10-16-8-4-6-13(16)18/h12,15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWRIDTNSZAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1CCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
